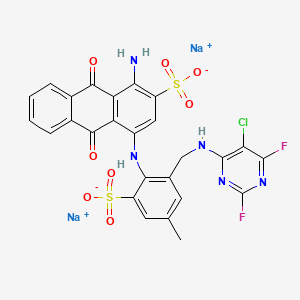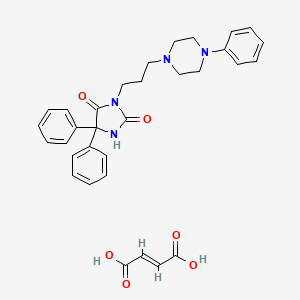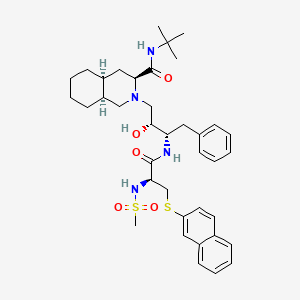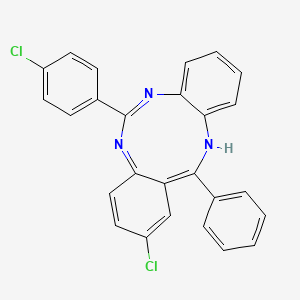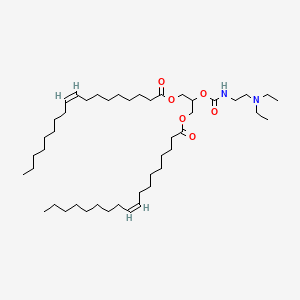
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol: is a synthetic compound with the molecular formula C46H86N2O6 and a molecular weight of 763.2 g/mol . It is characterized by its complex structure, which includes a diethylaminoethyl group and dioleylglycerol backbone. This compound is known for its applications in various scientific fields, particularly in the development of liposomal formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol typically involves the following steps :
Preparation of Dioleylglycerol: Dioleylglycerol is synthesized by esterification of glycerol with oleic acid under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a carbamoylation reaction. This involves reacting dioleylglycerol with diethylaminoethyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Carbamoylation: Introduction of the diethylaminoethyl group using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The diethylaminoethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex lipids and surfactants.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol involves its ability to form liposomal structures . These liposomes can encapsulate drugs, enhancing their stability and bioavailability. The compound interacts with cellular membranes, facilitating the delivery of encapsulated drugs to target cells. The diethylaminoethyl group plays a crucial role in the compound’s cationic nature, which aids in the interaction with negatively charged cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleoylglycerol
- 2-Diethylaminoethyl hexanoate
- Diethylaminoethyl cellulose
Uniqueness
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol is unique due to its specific structure, which combines a diethylaminoethyl group with a dioleylglycerol backbone. This combination imparts unique properties, such as enhanced liposomal formation and improved drug delivery capabilities, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
160005-13-0 |
|---|---|
Formule moléculaire |
C46H86N2O6 |
Poids moléculaire |
763.2 g/mol |
Nom IUPAC |
[2-[2-(diethylamino)ethylcarbamoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H86N2O6/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(49)52-41-43(54-46(51)47-39-40-48(7-3)8-4)42-53-45(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,43H,5-20,25-42H2,1-4H3,(H,47,51)/b23-21-,24-22- |
Clé InChI |
SDFOCMGSQNWWPN-SXAUZNKPSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)NCCN(CC)CC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


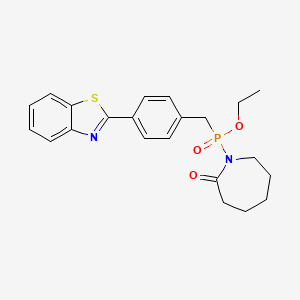

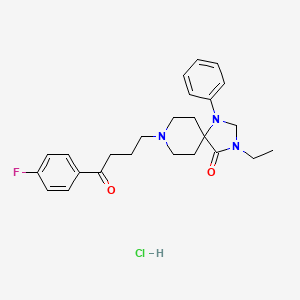

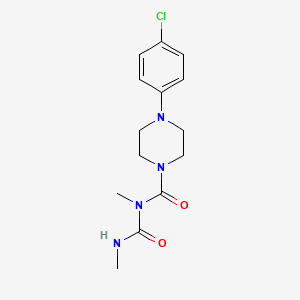
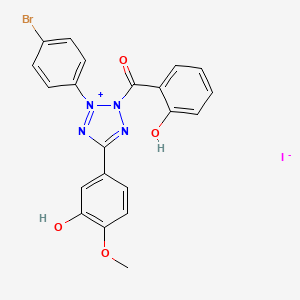

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)


